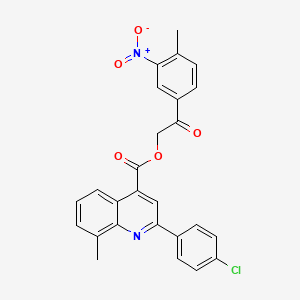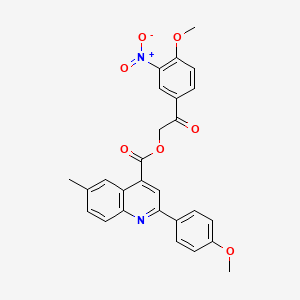![molecular formula C14H15N3O4S B11626637 3-[3-Acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B11626637.png)
3-[3-Acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-Acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate is a complex organic compound that features a thiadiazole ring, an acetylamino group, and a phenyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetylamino Group: This step involves the acetylation of an amino group on the thiadiazole ring using acetic anhydride or acetyl chloride.
Attachment of the Phenyl Acetate Moiety: The final step involves the esterification of the phenyl group with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-Acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-[3-Acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-[3-Acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate involves its interaction with specific molecular targets. The acetylamino group may facilitate binding to enzymes or receptors, while the thiadiazole ring can participate in electron transfer processes. The phenyl acetate moiety may enhance the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[3-Acetyl-5-(amino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate
- 3-[3-Acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl benzoate
Uniqueness
3-[3-Acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate is unique due to the presence of both acetylamino and phenyl acetate groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C14H15N3O4S |
|---|---|
Molekulargewicht |
321.35 g/mol |
IUPAC-Name |
[3-(5-acetamido-3-acetyl-2H-1,3,4-thiadiazol-2-yl)phenyl] acetate |
InChI |
InChI=1S/C14H15N3O4S/c1-8(18)15-14-16-17(9(2)19)13(22-14)11-5-4-6-12(7-11)21-10(3)20/h4-7,13H,1-3H3,(H,15,16,18) |
InChI-Schlüssel |
CXOPMXZHWZHAKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NN(C(S1)C2=CC(=CC=C2)OC(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11626558.png)
![5-(1-Ethyl-2-oxoindolin-3-ylidene)-2-(4-isopropoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11626563.png)
![2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626569.png)
![3-(4-chlorophenyl)-5-(3,5-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11626574.png)
![N-[4-(Morpholine-4-sulfonyl)phenyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide](/img/structure/B11626577.png)

![5-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11626603.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626613.png)
![5-({3,5-Dibromo-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11626620.png)
![Methyl 4-({1-[(4-chlorobenzoyl)amino]-2-oxo-2-thien-2-ylethyl}amino)benzoate](/img/structure/B11626623.png)
![Diethyl 4-[3-(4-fluorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11626628.png)
![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11626632.png)
![(2Z)-2-[(3-chlorophenyl)imino]-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11626640.png)

